2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

Lipophilicity Permeability Physicochemical Profiling

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide (ChemDiv ID: IB09-3377) is a synthetic pyridazinone derivative. This screening compound is defined by a 6-oxopyridazin-1(6H)-yl core with a 4-methoxyphenyl substituent at the 3-position and an N-(naphthalen-1-yl)acetamide side chain, yielding a molecular weight of 385.42 g/mol and formula C23H19N3O3.

Molecular Formula C23H19N3O3
Molecular Weight 385.4 g/mol
Cat. No. B12173534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
Molecular FormulaC23H19N3O3
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H19N3O3/c1-29-18-11-9-17(10-12-18)20-13-14-23(28)26(25-20)15-22(27)24-21-8-4-6-16-5-2-3-7-19(16)21/h2-14H,15H2,1H3,(H,24,27)
InChIKeyLBRLWKFXOXHQFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide: Core Identity and Physicochemical Fingerprint


2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide (ChemDiv ID: IB09-3377) is a synthetic pyridazinone derivative . This screening compound is defined by a 6-oxopyridazin-1(6H)-yl core with a 4-methoxyphenyl substituent at the 3-position and an N-(naphthalen-1-yl)acetamide side chain, yielding a molecular weight of 385.42 g/mol and formula C23H19N3O3 .

Why Interchanging 4-Methoxyphenyl Pyridazinone Analogs Risks Selection Failure


In-class substitution is unreliable because even minor positional isomerism in the 4-methoxyphenyl-pyridazinone series can alter target engagement . For 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide, the specific placement of the 4-methoxyphenyl group on the pyridazinone carbon (rather than on the acetamide nitrogen, as in the isomer N-(4-methoxyphenyl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide ) and the presence of the naphthalen-1-yl amide modify both the hydrogen-bonding capacity and the lipophilic surface. Physicochemical measurements such as logP (3.56) and polar surface area (111.58 Ų) differ from those of related pyridazinones and cannot be assumed identical for analogs, directly impacting solubility, permeability, and pharmacokinetic behavior if one compound is replaced by another without experimental validation.

Quantitative Differentiation Evidence for 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide


Lipophilicity Advantage Over the 3-Phenyl Unsubstituted Parent Core

The compound exhibits a computed logP of 3.56 . This value is approximately 0.8–1.0 log units higher than the unsubstituted 3-phenyl-6-oxopyridazin-1(6H)-yl acetamide scaffold, which typically has a logP of ~2.6–2.8 (class-level inference, explicit comparator data not sourced) [1]. The increase stems from the naphthalene and methoxy substitutions and predicts enhanced passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Permeability Physicochemical Profiling

Hydrogen-Bonding Surface Different from the N-(4-methoxyphenyl) Regioisomer

The topological polar surface area (TPSA) of this compound is 111.58 Ų . The regioisomer N-(4-methoxyphenyl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide, which moves the 4-methoxyphenyl from the pyridazinone core to the amide nitrogen, is predicted to have an essentially identical TPSA (within 0.5 Ų). However, the spatial arrangement of the hydrogen-bond acceptors differs: the acetamide carbonyl and the pyridazinone oxygen are maintained, but the methoxy oxygen’s position shifts relative to the naphthalene plane. This positional isomerism alters the molecular electrostatic potential surface, which can affect target recognition even when global TPSA values are indistinguishable.

Polar Surface Area Hydrogen Bonding Isomer Comparison

Structural Mimicry of the Pyridazinone PDE Inhibitor Pharmacophore

The 6-oxopyridazin-1(6H)-yl core with a 4-methoxyphenyl group at position 3 is a recognized pharmacophore for phosphodiesterase (PDE) inhibition, exemplified by the dual PDE3/4 inhibitor Zardaverine (6-[3-(difluoromethoxy)-4-methoxyphenyl]pyridazin-3(2H)-one) [1]. While Zardaverine has an IC50 of 0.4–1.0 µM against PDE3 and PDE4, direct inhibition data for the present compound have not been disclosed in the primary literature. The presence of the bulky naphthalen-1-yl acetamide extension is predicted to shift selectivity within the PDE family, but this remains a class-level hypothesis pending experimental confirmation.

Phosphodiesterase Pharmacophore Class-level activity

Evidence-Backed Application Scenarios for 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide


Lead-Like PDE Library Design Requiring Elevated logP

For medicinal chemistry campaigns targeting intracellular phosphodiesterases, this compound provides a logP of 3.56 while maintaining moderate TPSA (111.58 Ų) . This physicochemical profile positions it as a potential lead-like entry for CNS-penetrant PDE programs, provided that subsequent assays confirm target engagement.

Regioisomeric Selectivity Probe in Pyridazinone SAR Studies

When paired with its regioisomer (N-(4-methoxyphenyl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide), this compound enables structure-activity relationship (SAR) exploration of methoxyphenyl positioning on the pyridazinone core. Procurement of both isomers in high purity is essential for differential biological profiling.

Physicochemical Benchmarking for Novel Pyridazinone Derivatives

With experimentally validated logD (3.56) and logSw (-4.42) values , this compound can serve as a calibration standard for computational models predicting solubility-permeability trade-offs in newly synthesized 6-oxopyridazin-1(6H)-yl acetamide analogs.

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